molecular formula C9H17N3 B13635989 3,4-Dipropyl-1h-pyrazol-5-amine

3,4-Dipropyl-1h-pyrazol-5-amine

Cat. No.: B13635989
M. Wt: 167.25 g/mol
InChI Key: PJTFPJGUJAWDMP-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

3,4-Dipropyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like bromine for oxidation, reducing agents such as hydrogen gas for reduction, and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can introduce various functional groups to the pyrazole ring .

Mechanism of Action

The mechanism of action of 3,4-Dipropyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can act as a ligand for various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of kinases or cyclooxygenase enzymes, leading to anti-inflammatory effects . The exact pathways involved depend on the specific biological context and the targets being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dipropyl-1h-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike its nitro-substituted counterparts, it is less likely to be used in energetic materials and more likely to find applications in medicinal chemistry and industrial processes .

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

4,5-dipropyl-1H-pyrazol-3-amine

InChI

InChI=1S/C9H17N3/c1-3-5-7-8(6-4-2)11-12-9(7)10/h3-6H2,1-2H3,(H3,10,11,12)

InChI Key

PJTFPJGUJAWDMP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(NN=C1N)CCC

Origin of Product

United States

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